Journal Name:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy
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Physicochemical and Biopharmaceutical Studies of Solid Dispersions of Cinnarizine
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11094-023-02900-6
Cinnarizine is an economically affordable drug that belongs to the calcium-channel blocker group and is widely used to treat cerebral diseases. It is used to correct cerebrovascular disorders. However, it is advisable to incorporate it into solid carriers to increase its bioavailability because of its low solubility. The goal of the study was to analyze solid dispersions (SDs) of cinnarizine by physicochemical and biopharmaceutical methods to substantiate the optimal composition and production technology of cinnarizine SDs. SDs of cinnarizine with the polymeric carriers poly(ethylene glycol) (PEG)-1500, PEG-4000, PEG-6000, β-cyclodextrin, and polyvinylpyrrolidone in 1:1, 1:2, and 1:5 ratios were used in the study. Scanning electron microscopy was used to determine the morphological features of the SDs. IR spectroscopy covered the range 4000 – 400 cm–1. Cinnarizine release was studied using a rotating basket device. The amount of cinnarizine released from SDs with 1:1 mass ratios of PEG-4000 and β-cyclodextrin did not reach 75% while the amount released from SDs with PEG-1500 and PEG-6000 with 1:2 and 1:5 mass ratios, respectively, was >75%. The optimal compositions of SDs selected based on the investigations were cinnarizine(PEG-1500/PVP/PEG-6000 1:1; cinnarizine(PEG-1500 1:2; and cinnarizine(PEG-6000 1:5.
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Secondary Metabolites of Oplopanax elatus: Possibilities for Standardization of a Multiphytoadaptogen for Preventive Oncology
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-17 , DOI: 10.1007/s11094-023-02853-w
An herbal formulation of a multiphytoadaptogen (MPA) developed at the N. N. Blokhin Cancer Center and containing phytocomponents from Oplopanax elatus Nakai has been studied in preclinical and clinical trials for preventive oncology. Secondary metabolites were identified in the extract of rhizomes and roots of O. elatus and in the MPA pharmaceutical composition using high performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Compounds identical to ginsenosides Rd and Re (tetracyclic triterpene saponins from Panax ginseng) and araloside C and stipuleanoside R2 (pentacyclic triterpene saponins, oleanolic acid derivatives, from Aralia mandshurica) were identified in the MPA and in the extract of rhizomes and roots of O. elatus. The spectra of biological activity of ginsenosides Rd and Re, araloside C, and stipuleanoside R2 were analyzed in silico using the PASS computer program. According to published data and in silico analysis, the activities of ginsenosides Rd and Re, araloside C, and stipuleanoside R2 correspond to properties previously confirmed in the MPA studies for preventive oncology.
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Using Liposomal and Intranasal Drugs and Pioglitazone for the Treatment and Prevention of Alzheimer’s Disease (Review)
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-15 , DOI: 10.1007/s11094-023-02845-w
This review article provides information on the development of liposomal drug delivery systems to cross the blood(brain barrier (BBB). Information on the use of pioglitazone, a peroxisome proliferator-activated receptor gamma agonist, for the prevention and treatment of Alzheimer’s disease is provided. Methods for modifying the surface of liposomes to ensure transport through the BBB are considered in detail. Various forms for intranasal administration of drugs to improve their passage through the BBB are also highlighted. The presented information allows us to conclude that it is expedient to develop an intranasal liposomal form of pioglitazone for the treatment and prevention of Alzheimer’s disease.
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Cytotoxic, Antibacterial, and Algaecidal Activity of Copper(II) Complexes of Arylmethylene-Bis(4-Hydroxy-6-Methyl-2H-Pyran-2-Ones)
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1007/s11094-023-02916-y
The in vitro biological properties of previously obtained copper(II) complexes of arylmethylene-bis(4-hydroxy-6-methyl-2H-pyran-2-ones) were studied. The cytotoxic properties of all complexes against human cervical cancer cell line HeLa were determined. The antibacterial properties of the copper(II) complexes against Gram-negative and Gram-positive bacteria were determined. Di[3,3′-(phenylmethylene)-bis(4-hydroxy-6-methyl-2H-pyran-2-one)]copper(II) and di{3,3′-[(3-nitrophenyl)methylene]-bis(4-hydroxy-6-methyl-2H-pyran-2-one)}copper(II) tetrahydrates were characterized by pronounced algaecidal activity in vitro against Dunaliella salina. The prospects of searching for pharmacologically active substances of interest as potential drugs in series of copper(II) complexes of arylmethylene-bis(4-hydroxy-6-methyl-2H-pyran-2-ones) are shown.
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Evaluation of the Cytotoxic Effect of Thymol Loaded Albumin-Coated Fe3O4 Magnetic Nanoparticles on MDA-MB-231 Cell Line and the Expression of Autophagic MAP1LC3A Gene
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1007/s11094-023-02910-4
Thymol has antioxidant, apoptotic, anti-cancer and, anti-inflammatory properties. In this study iron oxide nanoparticles were synthetized by chemical co-precipitation method, then coated with albumin and finally loaded with thymol. The properties and characteristics of these composites were investigated by x-ray diffraction (XRD), TEM, FTIR, FE-SEM, DLS, zeta potential techniques and, vibrating-sample magnetometry (VSM). Finally, the release and encapsulation behavior of these compounds was calculated. The anti-cancer effect of thymol loaded albumin-coated Fe3O4 nanoparticles were investigated by the MTT method. The rate of apoptosis was assessed by Flow Cytometry test, while BAX and BCL2 were assessed by ELISA test. Expression of the MAP1LC3A gene was also examined by the real-time PCR technique. The results of MTT, ELISA, Flow Cytometry, and, real-time PCR techniques showed that thymol loaded albumin-coated Fe3O4 nanoparticles at concentration of 150 μg/mL for 72-hour treatment most significantly affected cytotoxicity, apoptosis and, autophagy. Hence, this compound probably exhibited anti-cancer effect on the MDA-MB-231 cell line by activating the autophagy and apoptosis pathways.
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Ecofriendly Spectrophotometric and Chromatographic Methods for Simultaneous Analysis of a Quaternary Mixture of Cephalexin, Sodium Benzoate, Methylparaben and Propylparaben with Application of the Holding Time Study in Bulk and Pharmaceutical Dosage Forms
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-19 , DOI: 10.1007/s11094-023-02862-9
New, precise and selective HPLC and UHPLC methods have been upgraded and verified for simultaneous estimation of a quaternary mixture of cephalexin (CPH), sodium benzoate (SB), methylparaben (MP) and propylparaben (PP) in their powder for oral suspension (POS) dosage form and applied to holding time study. The bulk holding time study plays an important role in determination of the maximum allowable periods for holding the bulk material starting from preparation till primary packaging and evaluating the quality of the product during the hold time. The analytes are determined by isocratic chromatography condition using 0.01 M ammonium dihydrogen phosphate (pH 4.5 ± 0.1) : acetonitrile : methanol (60:30:10, v/v) as mobile phase and separated on a reverse-phase C8 column (25 cm × 0.46 cm) with injection volume 20 μL and a flow rate of 1.5 mL/min for RP-HPLC and stationary phase C18 column (5 cm × 0.46 cm, 2.7 μm particle size) with injection volume 0.2 μL and a flow rate of 0.3 mL/min for RP-UHPLC with a detection wavelength at 230 nm. Two ecofriendly spectrophotometric methods are successfully deveoped for resolving spectral over-lap of drugs. Method A: first derivative of ratio spectra (1stDD) spectrophotometric method in which CPH is selected at 322.2 nm, while paraben group and SB determined at 285.1 nm, 313.9 nm and 219 nm, 231 nm respectively. Method B: mean centering of ratio (MCR) spectra method at 247 nm, 279 nm and 241 nm for CPH, paraben group and SB, respectively. The validated methods are efficiently accomplished for the pure, pharmaceutical formulation and mixture with a high correlation coefficient ≥0.9995 and recovery 100 ± 1.0%. The reported methods are described for simultaneous determination of quaternary mixture in one injection with shorter run time at high sensitivity and selectivity.
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Gold Nanoparticles: Synthesis, Functionalization and Biomedical Applications Especially in Cardiovascular Therapy
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-15 , DOI: 10.1007/s11094-023-02847-8
Global burden of cardiovascular diseases (CVDs) is one of the main and leading causes of death around the world. Atherosclerosis early detection still is the most impactful factor for controlling the spread of CVDs. Fight against CVDs requires the creation and development of new agents that can control and diminish these diseases. Gold nanoparticles (AuNPs) represent promising agents for future cardiovascular therapeutics. Synthesized and modified with unlimited modifiers, these nanoparticles can possess unique chemical, physical and biological properties and features that ensure clinical potentiality of AuNPs toward the cardiovascular system. In this review, we introduce most appropriate methods for the synthesis of gold nanoparticles as well as the related functionalization techniques. An important issue of the application of AuNPs in the cardiovascular theranosis is illustrated. Gold nanoparticles in conjugation with promising drugs will give double enhancement and ensure that most CVDs will be overcome.
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Histopathological and Enzymological Evaluation of Opium Tincture and Protective Effects of Chicory Extract on Liver Structure in Adult Male Rats
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11094-023-02896-z
Opium tincture (OT) is one of the common drugs in the treatment of addiction. However, the metabolism of its chemical compounds (e.g. morphine) may be side effects on liver. The present study aimed to the effect of OT on liver tissue in animal model and also, evaluated outcome of dose-depended of chicory extract on hepatotoxicity. In the present study, 70Wistar rats were divided into 10 groups: 1. Control, 2. Vehicle, 3. Therapeutics groups (T1: 0.2 mL of OT, T2: 0.15 mL of OT, T3: 0.1 mL of OT, TC1: 0.15 mL of OT and 100 mg/kg of chicory, TC2: 0.15 mL of OT and 250 mg/kg of chicory, TC3: 0.15 mL of OT and 400 mg/kg chicory, CT1: 0.2 mL of OT and 250 mg/kg of chicory, CT2: 0.1 mL of OT and 250 mg/kg of chicory). The enzymes level of liver were measured. Also, the histopathological analysis were performed. The evaluation of liver enzymes level showed a significant difference between T1 and vehicle groups (P < 0.05). However, there was no significant difference between groups received to chicory compared with vehicle group. Also, the mean of hepatocytes diameter and number of Kupffer cells significantly increase in T1 and T2 groups compared with vehicle group (P < 0.05). Administration of high concentration of OT may cause hepatotoxicity and it seems that 0.1 mL concentration of OT (2 mg of morphine) may be suitable in addiction withdrawal. Also, the chicory extract in a dose-dependent manner is useful in reduction of hepatotoxicity.
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Deep Eutectic Solvents: History, Properties, and Prospects
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-05-09 , DOI: 10.1007/s11094-023-02879-0
Deep eutectic solvents (DESs) are mixtures with melting points lower than those of their individual components. The unique properties of DESs make it possible to consider them as completely new substances with still unknown potential. This review describes the history of studying DESs, their properties and characteristics, physicochemical parameters, information on their toxicological profiles, and a look at the future prospects for their application.
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Design and Statistical Optimization of Pluronic Based Ibuprofen Gels by Box-Behnken Design and Their Physicochemical Characterization
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy ( IF 0 ) Pub Date: 2023-04-17 , DOI: 10.1007/s11094-023-02860-x
The present work was focused on the development of pluronic based ibuprofen gels for the purpose of increasing drug solubility with the aid of pluronic F127, pluronic L64, and propylene glycol additives as gelling agents and central composite design (CCD) expert software for optimizing their percentage content. The desired gels were formulated and evaluated for the gelation temperature and drug content as analyzed by the CCD expert software. Finally optimized gel formulations (OFs) were subjected to in vitro diffusion studies in terms of a kinetic fitting model. It was found that OF1 had the optimum concentrations in making effective pluronic based ibuprofen gels with desired response characteristics. Pluronic gels can be used as efficient means of formulation to enhance drug solubility and permeability which is confirmed by the results of in vitro diffusion studies and flux calculations.
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